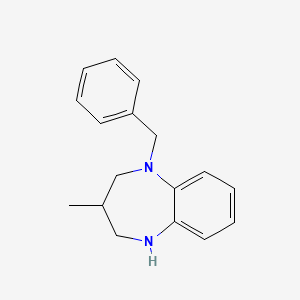

1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Übersicht

Beschreibung

1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a benzyl group attached to the nitrogen atom of the diazepine ring, and a methyl group at the third position of the ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the reaction of 2-aminobenzophenone with an appropriate benzylating agent, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the formation of the diazepine ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure consistency and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Oxidation and Functionalization

The tetrahydro ring undergoes oxidation to form aromatic or ketone derivatives:

-

Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,2-benzoquinone) converts the tetrahydro ring into a dihydro or fully aromatic system, enhancing electrophilic reactivity .

-

Hydrolysis under acidic or basic conditions cleaves the benzodiazepine ring, yielding amino-benzene derivatives. For instance, treatment with hydrochloric acid generates iminium intermediates, which rearrange to form benzimidazoles .

Cyclization and Ring Expansion

The compound participates in cycloadditions to form fused heterocycles:

-

Reaction with hydrazonoyl chlorides produces triazolo[4,3-a] benzodiazepines via thermal cyclization in high-boiling solvents like 1-butanol .

-

Acylation-cyclization with 2-sulfinylaminobenzoyl chloride forms quinazolino[3,2-a] benzodiazepines, confirmed by DFT studies showing a three-step mechanism with a rate-limiting activation barrier of 38.18 kcal/mol .

Substitution and Derivatization

The methyl group at position 3 undergoes functionalization:

-

Halogenation with reagents like methyl iodide introduces substituents at the methyl position, forming derivatives such as 3-chloromethyl analogs .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the 4-position, enhancing pharmacological potential .

Table 1: Key Reactions and Conditions

Biological Relevance

Derivatives of this compound exhibit antiviral , psychotropic , and anticancer activities . For instance:

-

4-Methyl-benzo[f] triazepin-2-ol , a derivative, shows CNS-depressant effects .

-

Triazolo-fused analogs demonstrate antimicrobial activity against E. coli and Bacillus subtilis .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Anxiolytic and Sedative Effects

Benzodiazepines are well-known for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that compounds like 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can potentially act on the GABA_A receptor system to produce calming effects. This makes them candidates for the development of new anxiolytic medications that may have fewer side effects compared to traditional benzodiazepines .

Neuroprotective Properties

Studies have suggested that benzodiazepine derivatives exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems could help in conditions such as neurodegenerative diseases or traumatic brain injuries by reducing excitotoxicity and promoting neuronal survival .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold in SAR studies aimed at developing more potent and selective drugs. By modifying the benzodiazepine structure, researchers can evaluate how changes affect biological activity and pharmacokinetics. This approach is vital for optimizing drug candidates before clinical trials .

Synthesis of Novel Derivatives

The synthesis of this compound has been explored as a method to create novel derivatives with enhanced efficacy. Such derivatives may offer improved therapeutic profiles for treating anxiety disorders or other CNS-related conditions .

Case Study 1: Anxiolytic Activity Assessment

In a controlled study assessing the anxiolytic effects of various benzodiazepine derivatives including this compound, researchers found that this compound exhibited significant activity in reducing anxiety-like behavior in animal models. The study emphasized the importance of further exploration into its mechanism of action and potential clinical applications .

Case Study 2: Neuroprotection in Neurodegenerative Models

A recent investigation into the neuroprotective properties of this compound demonstrated its efficacy in reducing neuronal death in models of Alzheimer's disease. The results indicated that it could mitigate oxidative stress and inflammation within neural tissues .

Wirkmechanismus

The mechanism by which 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects involves binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the effect of GABA, leading to increased inhibitory neurotransmission and resulting in sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

Diazepam

Alprazolam

Lorazepam

Clonazepam

Oxazepam

This compound's unique structure and properties make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry

Eigenschaften

IUPAC Name |

5-benzyl-3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-14-11-18-16-9-5-6-10-17(16)19(12-14)13-15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAURBRKUKRSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.